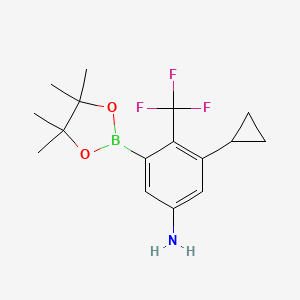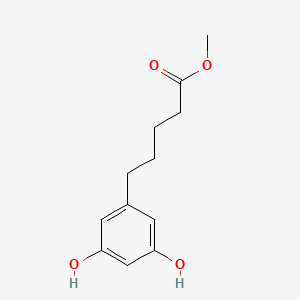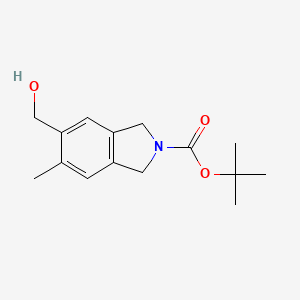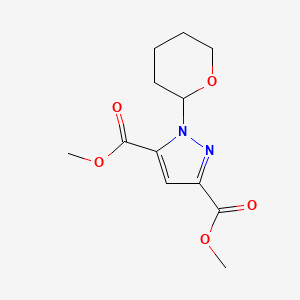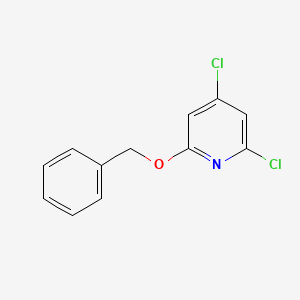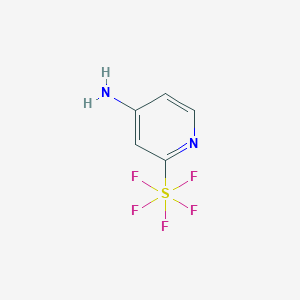
4-Amino-2-pyridylsulfur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-pyridylsulfur pentafluoride is a specialized chemical compound characterized by its unique structure, which includes a pyridyl group attached to a sulfur atom that is further bonded to five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-pyridylsulfur pentafluoride typically involves the reaction of 2-pyridylamine with sulfur pentafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and specialized equipment to handle the reactive nature of sulfur pentafluoride. The process requires stringent safety measures due to the highly reactive and potentially hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-pyridylsulfur pentafluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-2-pyridylsulfur pentafluoride is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a tool to study biochemical pathways and interactions within cells.
Medicine: Potential medical applications include its use as a precursor for pharmaceuticals or as a diagnostic agent in imaging techniques.
Industry: In the industrial sector, this compound may be employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4-Amino-2-pyridylsulfur pentafluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.
Comparison with Similar Compounds
Sulfur Hexafluoride (SF6): A well-known gas with applications in electrical insulation and arc quenching.
Sulfur Tetrafluoride (SF4): Another sulfur-fluorine compound with different reactivity and applications.
Uniqueness: 4-Amino-2-pyridylsulfur pentafluoride stands out due to its unique combination of the pyridyl group and sulfur pentafluoride, which imparts distinct chemical and physical properties compared to other sulfur-fluorine compounds.
Properties
Molecular Formula |
C5H5F5N2S |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)pyridin-4-amine |
InChI |
InChI=1S/C5H5F5N2S/c6-13(7,8,9,10)5-3-4(11)1-2-12-5/h1-3H,(H2,11,12) |
InChI Key |
GANHFNDZBRKDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



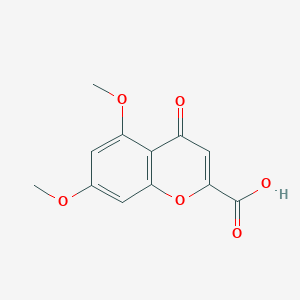
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
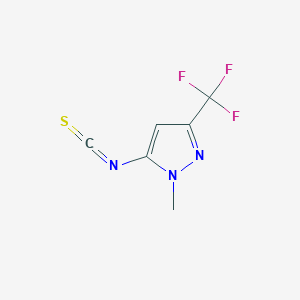
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
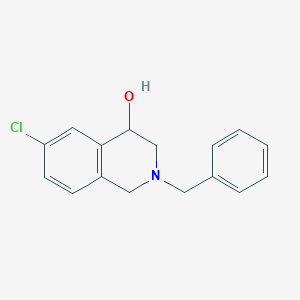

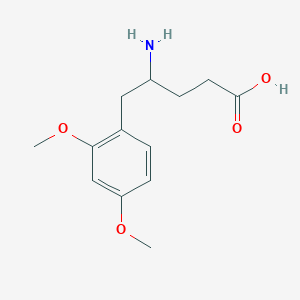
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
